molecular formula C16H12N2O B11864261 7-(benzyloxy)-1H-indole-3-carbonitrile

7-(benzyloxy)-1H-indole-3-carbonitrile

Cat. No.: B11864261
M. Wt: 248.28 g/mol
InChI Key: WAOJSSDVYZDEFM-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-1H-indole-3-carbonitrile is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a benzyloxy group at the 7-position and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-1H-indole-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, benzyl alcohol, and cyanogen bromide.

    Formation of Benzyloxy Indole: The first step involves the protection of the indole nitrogen with a benzyl group. This is achieved by reacting indole with benzyl alcohol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Introduction of the Carbonitrile Group: The next step involves the introduction of the carbonitrile group at the 3-position of the indole ring. This is typically achieved by reacting the benzyloxy indole intermediate with cyanogen bromide in the presence of a base, such as triethylamine, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield indole-3-carboxylic acid derivatives.

    Reduction: Reduction can produce 7-(benzyloxy)-1H-indole-3-amine.

    Substitution: Substitution reactions can result in various 7-substituted indole derivatives.

Scientific Research Applications

7-(Benzyloxy)-1H-indole-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the carbonitrile group play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-1H-indole-3-carbonitrile: Similar structure but with a hydroxy group instead of a benzyloxy group.

    7-Methoxy-1H-indole-3-carbonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.

    7-(Phenylmethoxy)-1H-indole-3-carbonitrile: Similar structure but with a phenylmethoxy group instead of a benzyloxy group.

Uniqueness

7-(Benzyloxy)-1H-indole-3-carbonitrile is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

7-phenylmethoxy-1H-indole-3-carbonitrile

InChI

InChI=1S/C16H12N2O/c17-9-13-10-18-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-8,10,18H,11H2

InChI Key

WAOJSSDVYZDEFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C#N

Origin of Product

United States

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